1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Overview
Description
This would typically involve a detailed explanation of the compound’s structure, including its molecular formula, the types of bonds it contains, and its molecular weight.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
-
Pharmaceutical Research
- Compounds similar to “1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine” are often studied in the field of pharmaceutical research .
- These compounds, particularly those containing a pyrazole ring, are often investigated for their potential medicinal properties .
- The methods of application typically involve synthesizing the compound and testing its effects on various biological targets .
- The outcomes of these studies can vary widely, but they often contribute to the development of new drugs .
-
Organic Chemistry
- In the field of organic chemistry, compounds like “1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine” can be used as intermediates in the synthesis of more complex molecules .
- The methods of application often involve various organic reactions, such as condensation reactions .
- The outcomes of these studies typically include the successful synthesis of the target molecule and an analysis of its properties .
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas such as medicine or materials science.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less well-known compounds, some of this information may not be available. If you have access to a scientific database or a library, you might be able to find more specific information. If you’re working in a lab, please always refer to the material safety data sheet (MSDS) for safety information. If you’re planning to synthesize the compound, please consult with a knowledgeable chemist or a chemical engineer. Always remember to follow the safety rules in your chemistry lab.
properties
IUPAC Name |
2-(4-methylphenyl)-4-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)15(11-18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQXXZREWTALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586121 | |
Record name | 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |
CAS RN |
895011-47-9 | |
Record name | 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.